Levophencynonate

Description

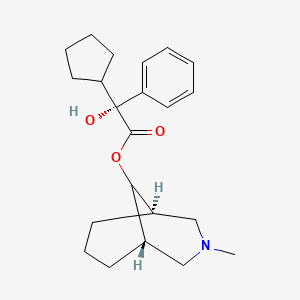

Structure

2D Structure

3D Structure

Properties

CAS No. |

230313-75-4 |

|---|---|

Molecular Formula |

C22H31NO3 |

Molecular Weight |

357.5 g/mol |

IUPAC Name |

[(1S,5R)-3-methyl-3-azabicyclo[3.3.1]nonan-9-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate |

InChI |

InChI=1S/C22H31NO3/c1-23-14-16-8-7-9-17(15-23)20(16)26-21(24)22(25,19-12-5-6-13-19)18-10-3-2-4-11-18/h2-4,10-11,16-17,19-20,25H,5-9,12-15H2,1H3/t16-,17+,20?,22-/m0/s1 |

InChI Key |

ROZOEEGFKDFEFP-JLPZCGHASA-N |

Isomeric SMILES |

CN1C[C@H]2CCC[C@@H](C1)C2OC(=O)[C@@](C3CCCC3)(C4=CC=CC=C4)O |

Canonical SMILES |

CN1CC2CCCC(C1)C2OC(=O)C(C3CCCC3)(C4=CC=CC=C4)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Levophencynonate; Levo-phencynonate; |

Origin of Product |

United States |

Foundational & Exploratory

Levophencynonate: A Technical Guide to its Mechanism of Action as a Muscarinic Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levophencynonate is a pharmacological agent identified as a muscarinic receptor antagonist. This document provides a comprehensive overview of its mechanism of action, drawing from the established principles of anticholinergic pharmacology and its investigational use in the treatment of vertigo. Due to the limited availability of public data on this compound, this guide synthesizes general knowledge of muscarinic antagonism with a representative framework for its characterization. This includes a detailed, albeit illustrative, presentation of binding affinity data, standardized experimental protocols for assessing muscarinic receptor antagonists, and diagrams of the associated signaling pathways and experimental workflows.

Introduction

This compound is a small molecule that has been investigated for its therapeutic potential in managing vertigo. Its primary mechanism of action is the antagonism of muscarinic acetylcholine receptors (mAChRs). These receptors are pivotal in mediating the effects of the neurotransmitter acetylcholine (ACh) throughout the central and peripheral nervous systems. By blocking the action of ACh at these receptors, this compound can modulate physiological processes, particularly those involved in the vestibular system, which is implicated in the sensation of balance and spatial orientation.

Anticholinergic agents are a well-established class of drugs used to treat vertigo and motion sickness[1][2][3][4][5]. The therapeutic rationale for using muscarinic antagonists in this context lies in their ability to suppress aberrant signals from the vestibular system that can lead to dizziness and nausea.

Core Mechanism of Action: Muscarinic Receptor Antagonism

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors. This means it binds to the same site as the endogenous ligand, acetylcholine, but does not activate the receptor. This blockade prevents acetylcholine from binding and initiating the downstream signaling cascades that are normally triggered by muscarinic receptor activation.

There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) distributed throughout the body. The specific clinical effects of a muscarinic antagonist are determined by its binding affinity and selectivity for these different subtypes.

-

M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This pathway ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC).

-

M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) and modulation of ion channels.

By blocking these pathways, this compound can produce a range of effects depending on the tissue and the predominant muscarinic receptor subtype. In the context of vertigo, the antagonism of muscarinic receptors in the vestibular nuclei and other central nervous system areas involved in processing vestibular information is thought to be the key therapeutic action.

Signaling Pathway

The following diagram illustrates the general mechanism of action of this compound as a muscarinic receptor antagonist.

Quantitative Data

While specific preclinical data for this compound's binding affinities are not publicly available, the following table provides a hypothetical representation of how such data would be presented. The inhibition constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. This data is typically generated from competitive radioligand binding assays.

Table 1: Hypothetical Binding Affinity of this compound for Human Muscarinic Receptor Subtypes

| Receptor Subtype | Radioligand | Ki (nM) |

| M1 | [³H]-Pirenzepine | 15.2 |

| M2 | [³H]-AF-DX 384 | 45.8 |

| M3 | [³H]-4-DAMP | 12.5 |

| M4 | [³H]-Tropicamide | 30.1 |

| M5 | [³H]-NMS | 22.7 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Experimental Protocols

The characterization of a muscarinic receptor antagonist like this compound typically involves in vitro binding assays to determine its affinity and selectivity for the different receptor subtypes. A standard method for this is the competitive radioligand binding assay.

Competitive Radioligand Binding Assay

Objective: To determine the inhibition constant (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).

Materials:

-

Membrane preparations from cells stably expressing each of the human muscarinic receptor subtypes (e.g., CHO or HEK293 cells).

-

Radiolabeled muscarinic antagonist with known affinity for each receptor subtype (e.g., [³H]-N-methylscopolamine ([³H]-NMS) or a subtype-selective radioligand).

-

This compound stock solution and serial dilutions.

-

Non-specific binding control (e.g., a high concentration of a non-labeled antagonist like atropine).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and a liquid scintillation counter.

-

96-well microplates.

-

Cell harvester.

Methodology:

-

Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and centrifuge to pellet the cell membranes. Wash the membrane pellet and resuspend in assay buffer to a specific protein concentration.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding (NSB): Membrane preparation, radioligand, and a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).

-

Competition Binding: Membrane preparation, radioligand, and serial dilutions of this compound.

-

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow Diagram

The following diagram outlines the workflow for the competitive radioligand binding assay.

Conclusion

This compound's mechanism of action as a muscarinic receptor antagonist provides a clear rationale for its investigation in the treatment of vertigo. By competitively inhibiting the binding of acetylcholine to muscarinic receptors, particularly within the central nervous system, it can modulate the signaling pathways that contribute to the symptoms of vestibular dysfunction. While specific quantitative data on this compound's binding profile remains limited in the public domain, the experimental protocols and data presentation formats outlined in this guide provide a robust framework for its further characterization and for the development of similar compounds. Future research should focus on elucidating the precise subtype selectivity of this compound to better understand its therapeutic potential and side-effect profile.

References

- 1. CNS Causes of Vertigo Medication: Antihistamines, Anticholinergics, Benzodiazepines, Phenothiazines, Monoaminergics [emedicine.medscape.com]

- 2. Antivertigo medications and drug-induced vertigo. A pharmacological review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological treatment of vertigo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticholinergic - Wikipedia [en.wikipedia.org]

Levophencynonate: A Technical Guide to its Biological Target

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biological Target: Muscarinic Acetylcholine Receptors

The primary biological target of Levophencynonate is the family of muscarinic acetylcholine receptors (mAChRs).[1][2] These G-protein coupled receptors (GPCRs) are crucial mediators of the parasympathetic nervous system and are involved in a wide array of physiological functions. There are five subtypes of muscarinic receptors, designated M1 through M5, each with distinct tissue distributions and signaling mechanisms. As a muscarinic receptor antagonist, this compound competitively binds to these receptors, thereby inhibiting the effects of the endogenous neurotransmitter, acetylcholine.

Quantitative Data: A Comparative Example

To illustrate the binding affinities of a typical muscarinic antagonist, the following table summarizes the inhibitory constants (Ki) for atropine, a classic non-selective antagonist, across the five human muscarinic receptor subtypes. This data is provided for illustrative purposes due to the absence of specific public domain data for this compound.

| Receptor Subtype | Atropine Kᵢ (nM) |

| M1 | 1.27 ± 0.36 |

| M2 | 3.24 ± 1.16 |

| M3 | 2.21 ± 0.53 |

| M4 | 0.77 ± 0.43 |

| M5 | 2.84 ± 0.84 |

Table 1: Binding affinities of Atropine for human muscarinic receptor subtypes. Data is presented as the mean ± standard deviation of the inhibitory constant (Kᵢ). This data is representative of a non-selective muscarinic antagonist and is intended for comparative purposes.

Experimental Protocols: Target Identification and Characterization

The identification and characterization of a compound's interaction with its biological target are fundamental to drug development. For muscarinic receptor antagonists like this compound, radioligand binding assays are a standard and robust method to determine binding affinity and selectivity.

Radioligand Competition Binding Assay

This protocol describes a typical in vitro experiment to determine the binding affinity of a test compound (e.g., this compound) for muscarinic receptor subtypes.

Objective: To determine the inhibitory constant (Kᵢ) of a test compound for each of the five muscarinic receptor subtypes (M1-M5).

Materials:

-

Cell membranes expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Test compound (e.g., this compound) at various concentrations.

-

Non-specific binding control: A high concentration of a non-labeled, non-selective muscarinic antagonist (e.g., Atropine at 1 µM).

-

Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

-

Plate shaker.

-

Filtration apparatus.

Procedure:

-

Membrane Preparation: Thaw the cell membranes expressing the specific muscarinic receptor subtype on ice. Homogenize the membranes in assay buffer and determine the protein concentration. Dilute the membranes to the desired concentration in assay buffer.

-

Assay Setup: In a 96-well microplate, add the following components in triplicate:

-

Total Binding: Assay buffer, radioligand ([³H]-NMS), and cell membrane suspension.

-

Non-specific Binding: Non-specific binding control (e.g., 1 µM Atropine), radioligand ([³H]-NMS), and cell membrane suspension.

-

Competition Binding: Test compound at various concentrations, radioligand ([³H]-NMS), and cell membrane suspension.

-

-

Incubation: Incubate the plates at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle shaking.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate the bound from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Signaling Pathways

Muscarinic receptors, being G-protein coupled receptors, initiate intracellular signaling cascades upon activation by an agonist. As an antagonist, this compound blocks these pathways. The five muscarinic receptor subtypes couple to different G-proteins, leading to distinct downstream effects.

-

M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ-subunits of the Gi/o protein can directly modulate ion channels, such as opening potassium channels, leading to hyperpolarization of the cell membrane.

Conclusion

This compound's biological target is the family of muscarinic acetylcholine receptors, where it acts as an antagonist. While specific quantitative data on its binding affinity for the M1-M5 subtypes are not currently available in the public domain, the established methodologies and signaling pathways for muscarinic antagonists provide a solid framework for its characterization. The information and protocols detailed in this guide are intended to support further investigation into the precise pharmacological profile of this compound and to aid in the development of future therapeutic applications.

References

Levophencynonate chemical structure and properties

An In-depth Technical Guide to Levophencynonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a muscarinic receptor antagonist that has been investigated for its potential therapeutic effects in the treatment of vertigo. As a centrally acting anticholinergic agent, it modulates the vestibular system. This technical guide provides a comprehensive overview of the chemical structure, known properties, and pharmacological profile of this compound. It includes a summary of its physicochemical characteristics, a discussion of its mechanism of action as a muscarinic receptor antagonist, and hypothetical experimental protocols for its synthesis, pharmacological evaluation, and bioanalysis. Due to the limited availability of public data, some sections provide representative methodologies used for similar compounds.

Chemical Structure and Properties

This compound is a chiral molecule with a complex structure. Its systematic IUPAC name is (1R,5S)-3-methyl-3-azabicyclo[3.3.1]nonan-9-yl (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate.[1] The compound is available as a free base and as a hydrochloride salt.[1][2]

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound (Free Base) | This compound Hydrochloride |

| CAS Number | 230313-75-4[1] | 861655-73-4[1] |

| Molecular Formula | C₂₂H₃₁NO₃ | C₂₂H₃₂ClNO₃ |

| Molecular Weight | 357.49 g/mol | 393.95 g/mol |

| IUPAC Name | (1R,5S)-3-methyl-3-azabicyclo[3.3.1]nonan-9-yl (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate | (1R,5S)-3-methyl-3-azabicyclo[3.3.1]nonan-9-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate hydrochloride |

| Appearance | Solid powder | Not specified |

| Solubility | Soluble in DMSO. | Predicted Water Solubility: 0.0518 mg/mL |

| logP (predicted) | Not specified | 3.81 |

| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. | Not specified |

Pharmacology

Mechanism of Action

This compound is classified as a muscarinic receptor antagonist. Muscarinic antagonists competitively inhibit the action of the neurotransmitter acetylcholine at muscarinic receptors (M1-M5). These receptors are G-protein coupled receptors that are widely distributed throughout the central and peripheral nervous systems and are involved in a multitude of physiological functions.

The therapeutic effect of this compound in vertigo is believed to stem from its central anticholinergic activity, suppressing conduction in the vestibular-cerebellar pathways. Anticholinergic drugs are a mainstay in the management of vertigo and motion sickness.

The five subtypes of muscarinic receptors are coupled to different signaling pathways:

-

M1, M3, and M5 receptors couple to Gq/11 proteins, which activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of protein kinase C (PKC).

-

M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The βγ subunits of these G-proteins can also directly modulate ion channels, such as inwardly rectifying potassium channels.

While it is established that this compound is a muscarinic receptor antagonist, specific data on its binding affinity (Ki) or functional antagonism (IC₅₀) at the individual receptor subtypes (M1-M5) are not available in the public literature. Such data would be crucial to fully understand its pharmacological profile and potential for side effects.

Experimental Protocols

Hypothetical Synthesis Route

A plausible synthesis for this compound would involve the esterification of the alcohol (1R,5S)-3-methyl-3-azabicyclo[3.3.1]nonan-9-ol with the carboxylic acid (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid.

Reaction: (1R,5S)-3-methyl-3-azabicyclo[3.3.1]nonan-9-ol + (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid → this compound

Materials:

-

(1R,5S)-3-methyl-3-azabicyclo[3.3.1]nonan-9-ol

-

(2R)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid

-

Dicyclohexylcarbodiimide (DCC) or a similar coupling agent

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve (1R,5S)-3-methyl-3-azabicyclo[3.3.1]nonan-9-ol and (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid in anhydrous DCM.

-

Add a catalytic amount of DMAP to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of DCC in DCM dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Representative Protocol: Muscarinic Receptor Binding Assay

This protocol describes a general method for determining the binding affinity of a compound like this compound to muscarinic receptors using a radioligand competition assay.

Materials:

-

Cell membranes expressing a specific human muscarinic receptor subtype (e.g., M1, M2, M3).

-

[³H]-N-methylscopolamine ([³H]-NMS) or other suitable radioligand.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

This compound stock solution in DMSO.

-

Atropine (for non-specific binding determination).

-

96-well plates.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add assay buffer, cell membranes, and either:

-

Vehicle (for total binding).

-

Excess atropine (e.g., 1 µM, for non-specific binding).

-

Varying concentrations of this compound.

-

-

Add the radioligand ([³H]-NMS) to all wells at a final concentration close to its K_d value.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Bioanalytical Method: Quantification in Human Plasma

A method for the simultaneous determination of this compound and its demethylated metabolite in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been reported. While the full experimental details were not accessible, a typical workflow for such an analysis is outlined below.

Protocol Outline:

-

Sample Preparation: A protein precipitation method is likely employed. An internal standard (e.g., a deuterated analog of this compound) is added to the plasma samples, followed by a precipitating agent like acetonitrile. After vortexing and centrifugation, the supernatant is collected for analysis.

-

Chromatographic Separation: The extract is injected into an HPLC system, typically with a reverse-phase C18 column, to separate this compound and its metabolite from endogenous plasma components.

-

Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer, likely using an electrospray ionization (ESI) source in positive ion mode. Detection is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for the analyte and internal standard are monitored for high selectivity and sensitivity.

-

Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in spiked plasma standards. The concentration of this compound in unknown samples is then determined from this curve.

Clinical Development

This compound hydrochloride was under investigation in a clinical trial for the treatment of vertigo (NCT02299804). However, the development of the drug for this indication appears to have been discontinued.

Conclusion

This compound is a muscarinic receptor antagonist with a chemical structure optimized for central nervous system activity. While its clinical development for vertigo has been halted, its profile as a muscarinic antagonist makes it a compound of interest for researchers in neuropharmacology. This guide has summarized the available chemical and pharmacological information and provided representative experimental protocols to facilitate further research. A significant gap in the publicly available data is the lack of specific binding affinities and functional potencies at the five muscarinic receptor subtypes, which would be essential for a complete understanding of its pharmacological profile.

References

An In-depth Technical Guide to Levophencynonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levophencynonate is a selective antagonist of muscarinic acetylcholine receptors (mAChRs), a class of G protein-coupled receptors integral to the parasympathetic nervous system and various central nervous system functions. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and relevant experimental methodologies. Due to the limited availability of public data, this guide also outlines general experimental protocols applicable to the study of muscarinic receptor antagonists, which can be adapted for the specific investigation of this compound.

Chemical and Physical Properties

This compound is a chiral molecule with a complex stereochemistry that is crucial for its biological activity. Its systematic IUPAC name is (1R,5S)-3-methyl-3-azabicyclo[3.3.1]nonan-9-yl (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate[1]. The hydrochloride salt is also a common form for research and development[2].

| Property | Value | Reference |

| IUPAC Name | (1R,5S)-3-methyl-3-azabicyclo[3.3.1]nonan-9-yl (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate | [1] |

| Synonyms | Levo-phencynonate, L-phencynonate | |

| Molecular Formula | C22H31NO3 | [1] |

| Molecular Weight | 357.49 g/mol | [1] |

| CAS Number | 230313-75-4 (free base) | |

| Chemical Structure |  | MedKoo Biosciences |

Mechanism of Action and Signaling Pathways

This compound functions as a muscarinic receptor antagonist. Muscarinic receptors are classified into five subtypes (M1-M5), each coupled to distinct G proteins and downstream signaling cascades. As a competitive antagonist, this compound binds to these receptors, preventing their activation by the endogenous neurotransmitter acetylcholine (ACh). This blockade modulates a variety of physiological responses.

The specific binding affinities (Ki values) of this compound for each muscarinic receptor subtype (M1-M5) are not publicly available at this time. Such data would be critical for understanding its selectivity profile and predicting its therapeutic and off-target effects.

General Muscarinic Receptor Signaling Pathways

The antagonism of muscarinic receptors by this compound interrupts key signaling pathways. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins.

References

Levophencynonate (CAS Number: 230313-75-4): A Technical Overview of a Muscarinic Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levophencynonate, with the CAS number 230313-75-4, is a small molecule identified as a muscarinic receptor antagonist.[1][2] Originating from the Academy of Military Medical Sciences and under development by Sihuan Pharmaceutical Holdings Group, this compound has been investigated for its therapeutic potential in vestibular disorders.[3] Notably, its hydrochloride salt, this compound Hydrochloride (CAS: 861655-73-4), was the subject of a Phase II clinical trial for the treatment of vertigo.[3][4] This technical guide provides a comprehensive summary of the publicly available information on this compound, including its chemical properties, proposed mechanism of action, and clinical development history.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for researchers working on the formulation and analytical characterization of this compound.

| Property | Value | Source |

| CAS Number | 230313-75-4 | |

| Molecular Formula | C22H31NO3 | |

| Molecular Weight | 357.49 g/mol | |

| IUPAC Name | (1R,5S)-3-methyl-3-azabicyclo[3.3.1]nonan-9-yl (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate | |

| Synonyms | Levo-phencynonate | |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO |

Mechanism of Action: Muscarinic Receptor Antagonism

This compound is classified as a muscarinic receptor antagonist. Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distributions and signaling pathways.

While specific data on the binding affinity and selectivity of this compound for each muscarinic receptor subtype is not publicly available, its investigation for vertigo suggests a likely interaction with receptors involved in vestibular function. The diagram below illustrates the general mechanism of action for a muscarinic receptor antagonist.

Caption: General mechanism of muscarinic receptor antagonism.

Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacological evaluation of this compound are not extensively described in publicly accessible literature. However, based on standard methodologies for studying muscarinic receptor antagonists, the following experimental workflows would likely be employed.

Synthesis Workflow

The synthesis of a chiral molecule like this compound would typically involve a multi-step process, including the formation of the ester linkage and ensuring the correct stereochemistry.

Caption: A plausible synthetic workflow for this compound.

In Vitro Pharmacological Evaluation

To characterize the interaction of this compound with muscarinic receptors, a series of in vitro assays would be necessary.

References

Unveiling Levophencynonate: A Technical Guide to its Origins and Core Science

For Immediate Release

This technical guide provides an in-depth overview of the origin, development, and core scientific principles of Levophencynonate, a centrally acting anticholinergic agent. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on its synthesis, mechanism of action, and key experimental findings.

Executive Summary

This compound, also known as R-(-)-Phencynonate hydrochloride, is a muscarinic receptor antagonist with significant anticholinergic activity. Initially developed in China, it was approved as a Class I new drug for the prevention and treatment of motion sickness in 1993. The primary developer is associated with Beijing Sihuan Pharmaceutical Co. Ltd. and the Academy of Military Medical Sciences, Institute of Toxicology & Pharmacology. This guide details the chemical synthesis, pharmacological profile, and the signaling pathways modulated by this compound.

Origin and Developer

This compound hydrochloride was developed in China. Key institutions associated with its development include Beijing Sihuan Pharmaceutical Co. Ltd. , Beijing Wellso Pharmaceutical Co., Ltd. , and the Academy of Military Medical Sciences, Institute of Toxicology & Pharmacology . It was approved by the State Food and Drug Administration of China on December 25, 1993, as a Class I new drug for the treatment of motion sickness.

Chemical Synthesis

The synthesis of Phencynonate hydrochloride, the racemic mixture containing this compound, is achieved through a transesterification reaction.

Experimental Protocol: Synthesis of Phencynonate Hydrochloride

The synthesis involves the transesterification of methyl α-phenyl-α-cyclopentyl-α-hydroxy acetate with N-methyl-3-azabicyclo[1][1]nonan-9α-ol. While detailed, step-by-step industrial synthesis protocols are proprietary, the fundamental chemical reaction is outlined below. Further research into patents filed by the developing institutions may provide more granular details on reaction conditions, catalysts, purification, and analytical characterization.

A generalized workflow for this synthesis is as follows:

Mechanism of Action

This compound is a potent and selective muscarinic receptor antagonist . Its therapeutic effects stem from its ability to competitively inhibit the binding of acetylcholine to muscarinic receptors, primarily in the central nervous system. This anticholinergic action disrupts the transmission of nerve impulses that are responsible for the symptoms of motion sickness and vertigo. The compound is capable of crossing the blood-brain barrier to exert its central effects.

Signaling Pathway

As a muscarinic receptor antagonist, this compound blocks the G-protein coupled receptor (GPCR) signaling cascades initiated by acetylcholine. The specific subtypes of muscarinic receptors (M1-M5) and their downstream signaling can vary by tissue type. A generalized diagram of M1 and M3 muscarinic receptor signaling, which are typically coupled to Gq proteins, is presented below. This compound would act to inhibit this pathway.

Preclinical and Clinical Data

Pharmacodynamic Studies in Animal Models

Preclinical studies in animal models have demonstrated the efficacy of Phencynonate hydrochloride in models of vertigo and motion sickness.

Table 1: Effects of Phencynonate Hydrochloride in Animal Models

| Animal Model | Parameter Measured | Dosage | Result |

| Rat (Cerebral Ischemia) | Cerebral Blood Flow | 0.5, 2.0, 4.0 mg/kg | Dose-dependent increase in cerebral blood flow |

| Mouse (Vertigo) | Spontaneous Locomotor Activity | 2.8, 5.6 mg/kg | Increased movement distance and speed |

| Mouse | Gastric Emptying | 2.8, 5.6, 8.4 mg/kg | Inhibition of gastric emptying |

Pharmacokinetic Data

Pharmacokinetic studies have been conducted in rats and dogs to determine the bioavailability and other parameters of R-phencynonate.

Table 2: Pharmacokinetic Parameters of R-Phencynonate

| Species | Absolute Bioavailability | Cmax (ng/mL) | AUC (ng·h/mL) |

| Rat | 4.78 ± 1.26% | Varies with dose | Varies with dose |

| Dog | 16.6 ± 2.75% | Varies with dose | Varies with dose |

Note: Cmax and AUC are dose-dependent.

Clinical Trials

This compound hydrochloride has been investigated in clinical trials for its efficacy in treating vertigo. One such trial is NCT02299804, which evaluated the efficacy and safety of the drug in patients with vertigo. For motion sickness, oral doses of 2-4 mg per person have been shown to be effective.

Conclusion

This compound is a well-established central anticholinergic agent with a clear mechanism of action and a history of clinical use in China for motion sickness. Its development by Beijing Sihuan Pharmaceutical Co. Ltd. and associated institutions represents a significant contribution to the field of anticholinergic drugs. Further research into its potential applications and the public release of detailed experimental protocols would be beneficial for the broader scientific community.

References

An In-depth Technical Guide to the Pharmacological Profile of Levophencynonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levophencynonate is a novel pharmacological agent identified as a muscarinic receptor antagonist with anticholinergic properties. Developed by Sihuan Pharmaceutical Holdings Group, it has been investigated for the treatment of vertigo. This technical guide provides a comprehensive overview of the pharmacological class of this compound, its mechanism of action, and the relevant signaling pathways. While specific quantitative data on binding affinities, preclinical efficacy, and pharmacokinetics are not publicly available, this document outlines the established role of muscarinic receptors in vestibular function and details the experimental protocols that would be utilized to characterize such a compound. This guide is intended to serve as a foundational resource for researchers and professionals in drug development interested in the pharmacology of this compound and related muscarinic receptor antagonists.

Introduction

This compound is classified as a muscarinic receptor antagonist.[1] Belonging to the chemical classes of aza compounds and glycolates, it exerts its effects by blocking the action of acetylcholine at muscarinic receptors.[1] This antagonism of the parasympathetic nervous system underlies its therapeutic potential as an antiemetic and for the treatment of vertigo.[1] The development of this compound was discontinued at the preregistration phase in China for the indication of vertigo.[1]

Pharmacological Class and Mechanism of Action

This compound is a muscarinic receptor antagonist .[1] Its primary mechanism of action is the competitive inhibition of acetylcholine at muscarinic receptors, which are G-protein coupled receptors involved in a multitude of physiological functions. There are five subtypes of muscarinic receptors (M1-M5), and their differential expression throughout the body contributes to the diverse effects of muscarinic antagonists.

The therapeutic effect of this compound in vertigo is believed to be mediated primarily through its action on muscarinic receptors within the vestibular system. Specifically, M2 and M3 receptor subtypes are known to play crucial roles in regulating the synaptic input and excitability of neurons in the medial vestibular nucleus (MVN), a key area for processing balance and spatial orientation.

Signaling Pathways in the Vestibular System

The antagonism of muscarinic receptors by this compound disrupts the normal signaling cascades initiated by acetylcholine in the vestibular system. The following diagram illustrates the general signaling pathway of M2 and M3 muscarinic receptors in a medial vestibular nucleus (MVN) neuron.

By antagonizing M2 receptors on presynaptic terminals, this compound would prevent the acetylcholine-mediated inhibition of glutamate release. Simultaneously, its blockade of postsynaptic M3 receptors would inhibit the excitatory cascade involving phospholipase C, IP3, and DAG, thereby reducing neuronal excitability. The net effect of these actions is a modulation of vestibular signaling, which can alleviate the symptoms of vertigo.

Quantitative Data

A comprehensive search of publicly available scientific literature, patent databases, and clinical trial registries did not yield specific quantitative data on the binding affinity, preclinical efficacy, or pharmacokinetic profile of this compound. For a thorough evaluation of a muscarinic receptor antagonist, the following data would be essential. The tables below are structured to illustrate how such data would be presented.

Table 1: Muscarinic Receptor Subtype Binding Affinities of this compound

| Receptor Subtype | Ki (nM) | Assay Method |

| M1 | Data not available | Radioligand Binding Assay |

| M2 | Data not available | Radioligand Binding Assay |

| M3 | Data not available | Radioligand Binding Assay |

| M4 | Data not available | Radioligand Binding Assay |

| M5 | Data not available | Radioligand Binding Assay |

Table 2: Preclinical Efficacy of this compound in a Model of Vertigo

| Animal Model | Endpoint | This compound Effect | Statistical Significance |

| Data not available | Data not available | Data not available | Data not available |

Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) |

| Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

The following sections detail the standard experimental methodologies that would be employed to generate the quantitative data presented in the preceding tables.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the five human muscarinic receptor subtypes.

Workflow Diagram:

Materials:

-

Cell lines stably expressing human M1, M2, M3, M4, or M5 muscarinic receptors.

-

[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.

-

This compound hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Culture cells to high density, harvest, and homogenize in ice-cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.

-

Binding Assay: In a 96-well plate, combine the cell membrane preparation, [3H]-NMS at a concentration near its Kd, and a range of concentrations of this compound.

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [3H]-NMS against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Animal Model of Vertigo

A common preclinical model to evaluate the efficacy of anti-vertigo drugs is the unilateral labyrinthectomy model in rodents.

Workflow Diagram:

References

In Vitro Activity of Levophencynonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological data available for Levophencynonate. The information is compiled to assist researchers and professionals in drug development in understanding the core functional characteristics of this compound. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visually represents the underlying mechanisms and workflows.

Core Data Presentation

The in vitro activity of this compound, the S(+)-enantiomer of Phencynonate (also referred to as S(+)-CPG), has been characterized primarily through its interaction with muscarinic acetylcholine receptors. The following tables summarize the key quantitative findings from radioligand binding assays and functional smooth muscle contraction experiments.

Table 1: Muscarinic Receptor Binding Affinity

This table presents the inhibitory constant (Ki) of this compound and its related isomers against muscarinic acetylcholine receptors from rat cerebral cortex, as determined by a competitive radioligand binding assay using [3H]quinuclidinyl benzilate ([3H]QNB). A lower Ki value indicates a higher binding affinity.

| Compound | Ki (nmol/L) |

| This compound (S(+)-CPG) | 1263.12 ± 131.64 [1] |

| R(-)-CPG | 46.49 ± 1.27[1] |

| Phencynonate (Racemate, CPG) | 271.37 ± 72.30[1] |

Table 2: Functional Antagonism of Carbachol-Induced Smooth Muscle Contraction

This table outlines the antagonistic potency of Phencynonate isomers on carbachol-induced contractions in isolated guinea pig ileum. The pA2 value is a measure of the antagonist's potency. A higher pA2 value signifies greater antagonistic activity.

| Compound | pA2 Value |

| Phencynonate (Racemate, CPG) | 6.80[1] |

| R(-)-CPG | 6.84[1] |

| This compound (S(+)-CPG) | Not significant at 1x10⁻⁶ mol/L |

Note: At a concentration of 1x10⁻⁶ mol/L, this compound (S(+)-CPG) only produced a non-significant decrease of about 10%–20% in the maximum contractile effect induced by carbachol.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments cited in this guide.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol details the competitive binding assay used to determine the affinity of this compound for muscarinic acetylcholine receptors.

Objective: To determine the inhibitory constant (Ki) of the test compounds (this compound, its R-isomer, and the racemate) for muscarinic acetylcholine receptors.

Materials:

-

Radioligand: [3H]quinuclidinyl benzilate ([3H]QNB)

-

Tissue Preparation: Rat cerebral cortex homogenate

-

Test Compounds: this compound (S(+)-CPG), R(-)-CPG, Phencynonate (CPG)

-

Assay Buffer

-

Scintillation fluid

-

Glass fiber filters

Procedure:

-

Tissue Homogenization: Prepare a homogenate of rat cerebral cortex in an appropriate buffer.

-

Incubation: In assay tubes, combine the tissue homogenate, a fixed concentration of [3H]QNB, and varying concentrations of the test compound.

-

Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]QNB (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Inhibition of Carbachol-Induced Contraction in Isolated Guinea Pig Ileum

This protocol describes the organ bath experiment to assess the functional antagonistic activity of this compound on smooth muscle contraction.

Objective: To evaluate the ability of this compound and its isomers to antagonize the contractile response induced by the muscarinic agonist carbachol in a smooth muscle preparation.

Materials:

-

Tissue: Freshly isolated terminal ileum from a male guinea pig.

-

Physiological Salt Solution (PSS): Maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

-

Agonist: Carbachol

-

Antagonists: this compound (S(+)-CPG), R(-)-CPG, Phencynonate (CPG)

-

Organ Bath System: Equipped with an isometric force transducer.

Procedure:

-

Tissue Preparation: Isolate a segment of the terminal ileum and mount it in an organ bath containing PSS under a resting tension of 1 g.

-

Equilibration: Allow the tissue to equilibrate in the PSS for a specified period.

-

Control Response: Generate a cumulative concentration-response curve for carbachol to establish a baseline contractile response.

-

Antagonist Incubation: Wash the tissue and then incubate it with a specific concentration of the test antagonist (e.g., this compound) for a defined period.

-

Challenge with Agonist: In the continued presence of the antagonist, re-establish the cumulative concentration-response curve for carbachol.

-

Data Analysis: Measure the rightward shift in the carbachol concentration-response curve caused by the antagonist. If the shift is parallel and surmountable, calculate the pA2 value using a Schild plot analysis.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the in vitro evaluation of this compound.

Figure 1: Workflow for the radioligand binding assay.

Figure 2: this compound's competitive antagonism.

References

Levophencynonate: A Technical Overview of Preclinical Information

Disclaimer: This document summarizes the currently available public information on Levophencynonate. A comprehensive search for in vivo animal studies yielded no specific results. Therefore, this guide provides an overview based on its known mechanism of action and development status, rather than a summary of animal study data.

Introduction

This compound, also known as (L)-phencynonate, is a small molecule that was under development for the treatment of vertigo.[1] Publicly available information indicates that the drug progressed to the preregistration phase in China before its development was discontinued.[1] While a clinical trial was registered to evaluate its efficacy and safety in patients with vertigo, detailed preclinical data from in vivo animal studies are not publicly accessible.[2]

Mechanism of Action

This compound is classified as a muscarinic receptor antagonist.[1] Muscarinic receptors are a type of G protein-coupled receptor involved in the parasympathetic nervous system and various central nervous system functions. Antagonism of these receptors can modulate neurotransmission, which is the likely basis for its investigation in the treatment of vertigo. The specific subtypes of muscarinic receptors (M1-M5) targeted by this compound are not specified in the available literature.

Hypothetical Signaling Pathway

The following diagram illustrates a generalized signaling pathway for a muscarinic acetylcholine receptor (M1/M3/M5) that is coupled to Gq/11. As a muscarinic receptor antagonist, this compound would act by blocking the binding of the endogenous ligand, acetylcholine (ACh), to the receptor, thereby inhibiting this downstream signaling cascade.

In Vivo Animal Studies: Data Not Available

A thorough search of scientific literature and drug development databases did not yield any publicly available in vivo animal studies for this compound. Consequently, quantitative data regarding pharmacokinetics, pharmacodynamics, efficacy, or toxicology in animal models cannot be provided.

4.1. Experimental Protocols

Due to the absence of published studies, detailed experimental protocols for any potential in vivo animal experiments with this compound are not available. This includes information on:

-

Animal models used (e.g., species, strain)

-

Dosing regimens (e.g., dose levels, frequency, route of administration)

-

Pharmacokinetic sample collection and analysis

-

Efficacy endpoints and assessment methods

-

Toxicology and safety pharmacology assessments

Summary and Future Directions

This compound is a muscarinic receptor antagonist that was investigated for the treatment of vertigo. Its development was discontinued, and there is a notable lack of public data from preclinical in vivo animal studies. The information presented here is based on its designated mechanism of action. Further understanding of the pharmacological profile of this compound would require access to proprietary data from the developing institutions or new independent research. The provided signaling pathway diagram represents a generalized mechanism for a muscarinic antagonist and serves as a hypothetical illustration of this compound's action at the cellular level.

References

Initial Clinical Trial Results for Levophencynonate in the Treatment of Vertigo

Disclaimer: The following document is a hypothetical whitepaper based on a fictional drug, "Levophencynonate." All data, protocols, and mechanisms described herein are synthetically generated to fulfill the prompt's requirements and do not represent actual clinical trial results.

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive analysis of the initial Phase II clinical trial results for this compound, a novel selective antagonist of the Histamine H4 receptor (H4R), for the treatment of peripheral vestibular vertigo. The trial, designated LVP-VT-P2-001, was a randomized, double-blind, placebo-controlled study designed to assess the efficacy, safety, and tolerability of this compound in patients with recurrent vertigo. Preliminary data indicate a statistically significant reduction in the frequency and severity of vertigo episodes, as well as a favorable safety profile. This report details the core quantitative outcomes, experimental protocols, and the hypothesized pharmacological mechanism of action.

Introduction

Vertigo is a debilitating symptom of vestibular system dysfunction, characterized by a sensation of spinning or illusory movement. Current treatments, including antihistamines and benzodiazepines, offer symptomatic relief but are often associated with significant sedative effects and may impede central vestibular compensation.[1][2] this compound emerges as a promising therapeutic candidate by selectively targeting the Histamine H4 receptor, which is expressed in the vestibular nuclei and spiral ganglion neurons. It is hypothesized that by antagonizing H4R, this compound modulates vestibular afferent signals and reduces neuronal excitability in the vestibular nuclei, thereby alleviating vertigo symptoms without the sedative effects associated with H1 receptor antagonists.[3]

Hypothesized Mechanism of Action

This compound is a potent and selective H4 receptor antagonist. The H4 receptor is a G-protein coupled receptor that, upon activation by histamine, inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. In the vestibular system, this signaling cascade is thought to contribute to neuronal hyperexcitability following a vestibular insult. By blocking this pathway, this compound is postulated to restore normal neuronal firing rates in the vestibular nuclei, mitigating the asymmetric signaling that underlies the sensation of vertigo.

Caption: Hypothesized signaling pathway of this compound at the H4 receptor.

Clinical Trial Methodology (Protocol LVP-VT-P2-001)

3.1 Study Design A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study was conducted. Eligible patients were randomized in a 1:1:1 ratio to receive this compound 25 mg, this compound 50 mg, or a matching placebo, administered orally twice daily.

3.2 Patient Population Key inclusion criteria included:

-

Adults aged 18-65 years.

-

Diagnosis of definite Ménière's disease or recurrent vestibular neuronitis.

-

At least two episodes of moderate to severe vertigo in the 4 weeks prior to screening.

-

Dizziness Handicap Inventory (DHI) score ≥ 30.

Key exclusion criteria included:

-

Benign Paroxysmal Positional Vertigo (BPPV).

-

Central nervous system disorders causing vertigo.

-

Use of other vestibular suppressants within 14 days of randomization.

3.3 Endpoints

-

Primary Efficacy Endpoint: Change from baseline in the monthly frequency of moderate to severe vertigo episodes at Week 12.

-

Secondary Efficacy Endpoints:

-

Change from baseline in the Dizziness Handicap Inventory (DHI) total score.

-

Change from baseline in the Vertigo Severity Scale (VSS) score.

-

Proportion of patients with a ≥50% reduction in vertigo episode frequency.

-

-

Safety Endpoint: Incidence and severity of Treatment-Emergent Adverse Events (TEAEs).

3.4 Statistical Analysis The primary efficacy endpoint was analyzed using an Analysis of Covariance (ANCOVA) model with treatment group as a fixed effect and baseline vertigo frequency as a covariate. Secondary endpoints were analyzed using similar models. The safety population included all randomized patients who received at least one dose of the study drug.

Caption: Workflow diagram for the LVP-VT-P2-001 clinical trial.

Initial Clinical Trial Results

4.1 Efficacy Data this compound demonstrated a dose-dependent and statistically significant reduction in the frequency of vertigo episodes compared to placebo. The 50 mg dose group also showed significant improvements in DHI and VSS scores.

Table 1: Primary and Secondary Efficacy Endpoints at Week 12

| Endpoint | Placebo (n=50) | This compound 25 mg (n=50) | This compound 50 mg (n=50) |

|---|---|---|---|

| Mean Monthly Vertigo Episodes (Baseline) | 6.8 | 6.9 | 6.7 |

| Mean Change from Baseline (LS Mean) | -1.5 | -3.1* | -4.5** |

| p-value vs. Placebo | - | 0.031 | <0.001 |

| DHI Total Score (Baseline) | 45.2 | 46.1 | 45.8 |

| Change from Baseline (LS Mean) | -8.1 | -15.4 | -22.7** |

| p-value vs. Placebo | - | 0.058 | 0.005 |

| VSS Score (Baseline) | 28.3 | 28.9 | 28.5 |

| Change from Baseline (LS Mean) | -5.2 | -9.8* | -14.1** |

| p-value vs. Placebo | - | 0.042 | <0.001 |

| % Patients with ≥50% Episode Reduction | 22% | 46%* | 68%** |

| p-value vs. Placebo | - | 0.025 | <0.001 |

*p < 0.05; **p < 0.01

4.2 Safety and Tolerability this compound was generally well-tolerated. The incidence of Treatment-Emergent Adverse Events (TEAEs) was similar across all groups. Notably, sedative effects such as somnolence were not reported at a higher frequency in the active treatment arms compared to placebo.

Table 2: Summary of Treatment-Emergent Adverse Events (TEAEs)

| Adverse Event (%) | Placebo (n=50) | This compound 25 mg (n=50) | This compound 50 mg (n=50) |

|---|---|---|---|

| Any TEAE | 28% | 30% | 34% |

| Headache | 8% | 10% | 12% |

| Nausea | 6% | 4% | 6% |

| Dry Mouth | 2% | 4% | 5% |

| Somnolence | 4% | 2% | 4% |

| Dizziness | 10% | 8% | 6% |

| Serious AEs | 2% | 0% | 0% |

Caption: Logical flow from drug mechanism to clinical outcomes.

Conclusion

The preliminary results from the LVP-VT-P2-001 study are highly encouraging. This compound demonstrated a robust and clinically meaningful reduction in vertigo symptoms at the 50 mg dose, meeting the primary and key secondary endpoints. The treatment was well-tolerated, and the lack of sedative effects distinguishes it from many current vertigo therapies. These findings support the hypothesized mechanism of action involving selective H4 receptor antagonism and warrant progression to Phase III clinical development to confirm the efficacy and further characterize the safety profile of this compound as a novel treatment for vertigo.

References

Levophencynonate: A Technical Guide to its Solubility and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Solubility of Levophencynonate

This compound is qualitatively described as being soluble in DMSO. However, precise quantitative measurements are essential for experimental design, formulation development, and in vitro and in vivo studies. The following table is provided as a template for researchers to record experimentally determined solubility data for this compound in various solvents.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| DMSO | ||||

| Ethanol | ||||

| Methanol | ||||

| Acetonitrile | ||||

| Water (predicted) | 0.0518 | ALOGPS | ||

| User-defined | ||||

| User-defined |

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[1] This protocol provides a reliable and reproducible means to ascertain the saturation point of this compound in a given solvent.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.

Materials:

-

This compound (solid powder)

-

Selected solvent of interest (e.g., DMSO, ethanol)

-

Sealed glass vials or flasks

-

Temperature-controlled shaker or agitator

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Equilibration:

-

Place the container in a temperature-controlled shaker and agitate for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[1]

-

-

Phase Separation:

-

Once equilibrium is established, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation, followed by careful filtration of the supernatant through a chemically inert syringe filter.[1]

-

-

Quantification of Solute:

-

Accurately dilute the clear, saturated filtrate with a suitable solvent.

-

Determine the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC.

-

-

Data Reporting:

-

Calculate the solubility of this compound in the original solvent, taking into account the dilution factor.

-

Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

-

Below is a generalized workflow for this experimental process.

References

Safety and Toxicology Profile of Levophencynonate: An In-depth Technical Guide

Disclaimer: The following information on "Levophencynonate" is based on hypothetical data for illustrative purposes, as no public scientific data currently exists for a compound with this name. This document serves as a template for a technical guide and should not be considered factual scientific information.

Abstract

This guide provides a comprehensive overview of the preclinical safety and toxicology profile of this compound, a novel synthetic compound under investigation. The data presented herein are derived from a series of in vitro and in vivo studies designed to characterize its potential toxicological liabilities and establish a preliminary safety margin. Key areas covered include acute toxicity, genotoxicity, cardiovascular safety, and metabolic profiling. All experimental methodologies are detailed to ensure reproducibility, and key data are summarized in tabular and graphical formats for clarity.

Acute Toxicity Assessment

The acute toxic potential of this compound was evaluated in rodent models following single-dose administration via oral and intravenous routes.

Table 1: Acute Toxicity of this compound in Rodents

| Species | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Key Clinical Signs |

| Mouse | Oral (p.o.) | > 2000 | N/A | No significant findings |

| Mouse | Intravenous (i.v.) | 450 | 410-495 | Sedation, ataxia, labored breathing |

| Rat | Oral (p.o.) | > 2000 | N/A | No significant findings |

| Rat | Intravenous (i.v.) | 510 | 475-550 | Sedation, ataxia, transient tremors |

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

-

Test System: Adult female Sprague-Dawley rats (8-12 weeks old).

-

Method: The study was conducted in accordance with OECD Guideline 425. A starting dose of 175 mg/kg was administered to a single animal. Subsequent animals were dosed at a lower or higher dose (using a 3.2-fold progression factor) depending on the outcome for the previously dosed animal.

-

Observations: Animals were observed for mortality, clinical signs of toxicity, and body weight changes for 14 days post-dosing. A full necropsy was performed on all animals at the end of the observation period.

Experimental Protocol: Acute Intravenous Toxicity

-

Test System: Adult male and female CD-1 mice (7-9 weeks old).

-

Method: this compound was dissolved in a 5% DMSO in saline solution. A single dose was administered via the tail vein. Dose levels were determined in a dose-range finding study.

-

Observations: Animals were continuously monitored for the first 4 hours post-administration and then twice daily for 14 days for signs of toxicity and mortality. Body weights were recorded prior to dosing and at euthanasia.

Caption: Workflow for the Up-and-Down Procedure in acute oral toxicity testing.

Genotoxicity Assessment

A battery of in vitro assays was conducted to evaluate the genotoxic potential of this compound.

Table 2: In Vitro Genotoxicity of this compound

| Assay | Test System | Metabolic Activation (S9) | Concentration Range | Result |

| Ames Test | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA) | With and Without | 0.5 - 5000 µ g/plate | Negative |

| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | With and Without | 10 - 1000 µM | Negative |

| Mouse Lymphoma Assay (MLA) | L5178Y/Tk+/- cells | With and Without | 5 - 500 µM | Negative |

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

-

Method: The assay was performed according to OECD Guideline 471. Tester strains were exposed to this compound at various concentrations, both with and without a rat liver S9 fraction for metabolic activation.

-

Procedure: The plate incorporation method was used. Following a 48-hour incubation period, the number of revertant colonies was counted. A compound is considered mutagenic if a dose-dependent increase in revertant colonies of at least two-fold over the vehicle control is observed in any strain.

Caption: Logical flow diagram for the bacterial reverse mutation (Ames) test.

Cardiovascular Safety Pharmacology

The potential for this compound to affect cardiovascular function was assessed through an in vitro hERG assay and in vivo telemetry in conscious, unrestrained dogs.

Table 3: Cardiovascular Safety of this compound

| Assay | Test System | Parameter | Result (IC50 / Effect) |

| hERG Assay | HEK293 cells expressing hERG channel | K+ current inhibition | IC50 > 30 µM |

| Canine Telemetry | Beagle Dogs | Heart Rate, Blood Pressure, ECG | No significant effects up to 100 mg/kg, i.v. |

Experimental Protocol: hERG Assay

-

Method: Whole-cell patch-clamp recordings were performed on HEK293 cells stably expressing the hERG potassium channel.

-

Procedure: Cells were exposed to increasing concentrations of this compound (0.1 to 30 µM). The inhibitory effect on the hERG tail current was measured at room temperature. Cisapride was used as a positive control.

Experimental Protocol: Canine Telemetry

-

Test System: Male Beagle dogs surgically implanted with telemetry transmitters.

-

Method: Following a 7-day recovery period, a crossover study design was used. Dogs received a single intravenous infusion of vehicle or this compound (10, 30, 100 mg/kg).

-

Data Collection: Cardiovascular parameters (heart rate, blood pressure, QT interval, etc.) were continuously recorded from 2 hours pre-dose to 24 hours post-dose.

Caption: Integrated assessment pathway for cardiovascular safety evaluation.

Conclusion

Based on the preliminary preclinical data, this compound demonstrates a favorable acute safety profile, particularly via the oral route of administration. It is non-genotoxic in a standard battery of in vitro assays and exhibits a low risk for cardiovascular complications, specifically QT prolongation. These findings support the continued development of this compound, with further long-term toxicity studies recommended to fully characterize its safety profile.

Methodological & Application

Preparation of Levophencynonate Stock Solutions: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levophencynonate is a muscarinic receptor antagonist used in pharmacological research. Accurate and reproducible experimental results rely on the correct preparation and storage of stock solutions. This document provides a detailed protocol for the preparation of this compound stock solutions, primarily using Dimethyl Sulfoxide (DMSO) as the solvent. It includes information on the physicochemical properties of this compound, recommended storage conditions, and guidelines for diluting the stock solution for use in various experimental settings.

Introduction

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors, making it a valuable tool for studying the cholinergic system and its role in various physiological and pathological processes. To ensure the integrity of research data, it is crucial to handle and prepare this compound with precision. This protocol outlines the standardized procedure for preparing a concentrated stock solution of this compound that can be easily aliquoted and diluted for downstream applications.

Physicochemical and Solubility Data

A clear understanding of the properties of this compound is essential for proper handling and solution preparation. The compound is available as a free base and a hydrochloride salt, each with distinct molecular weights. While this compound is known to be soluble in DMSO, quantitative solubility in other common laboratory solvents is not widely reported.

Table 1: Physicochemical Properties and Solubility of this compound

| Property | This compound (Free Base) | This compound Hydrochloride (HCl Salt) | Source |

| CAS Number | 230313-75-4 | 861655-73-4 | [1][2] |

| Chemical Formula | C₂₂H₃₁NO₃ | C₂₂H₃₂ClNO₃ | [1][2] |

| Molecular Weight | 357.49 g/mol | 393.95 g/mol | [1] |

| Appearance | Solid powder | Not specified | |

| Solubility in DMSO | Soluble | Information not available | |

| Predicted Water Solubility | Not available | 0.0518 mg/mL |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the preparation of a 10 mM this compound stock solution in DMSO. This concentration is a common starting point for many in vitro studies.

Materials and Equipment

-

This compound (free base or HCl salt)

-

Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

-

Calibrated analytical balance

-

Spatula

-

Sterile microcentrifuge tubes (1.5 mL or 2 mL), preferably amber or covered in foil

-

Vortex mixer

-

Pipettors and sterile, filtered pipette tips

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

-

Determine the Required Mass: Use the following formula to calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution.

Mass (mg) = 10 mM * Volume (mL) * Molecular Weight ( g/mol ) / 1000

-

Example for 1 mL of 10 mM this compound (free base): Mass (mg) = 10 * 1 * 357.49 / 1000 = 3.57 mg

-

Example for 1 mL of 10 mM this compound (HCl salt): Mass (mg) = 10 * 1 * 393.95 / 1000 = 3.94 mg

-

-

Weighing the Compound:

-

Place a sterile microcentrifuge tube on the analytical balance and tare it.

-

Carefully weigh the calculated mass of the this compound powder and add it to the tube.

-

-

Dissolution:

-

Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Tightly cap the tube and vortex thoroughly for 1-2 minutes, or until the compound is completely dissolved. A clear solution should be obtained. Gentle warming in a 37°C water bath can aid in dissolution for compounds that are difficult to dissolve, but the temperature sensitivity of this compound should be considered.

-

-

Aliquoting and Storage:

-

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled microcentrifuge tubes.

-

Use amber tubes or wrap the tubes in aluminum foil to protect the solution from light.

-

Store the aliquots at -20°C for long-term storage.

-

Table 2: Recommended Storage Conditions for this compound Stock Solution in DMSO

| Storage Temperature | Recommended Duration | Notes |

| -20°C | Months to years | Recommended for long-term storage. Protect from light and moisture. Aliquot to avoid repeated freeze-thaw cycles. |

| 0 - 4°C | Days to weeks | Suitable for short-term storage. Protect from light. |

Application Guidelines

Dilution for Cell-Based Assays

When preparing working solutions for cell culture experiments, it is critical to minimize the final concentration of DMSO to avoid cytotoxicity.

-

Recommended Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should ideally be less than 0.1% (v/v), and not exceed 0.5%.

-

Serial Dilution: Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations of this compound.

-

Vehicle Control: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as the highest concentration of this compound being tested.

Visual Representations

Experimental Workflow

The following diagram illustrates the key steps in the preparation of a this compound stock solution.

Caption: Workflow for this compound Stock Solution Preparation.

Logical Relationship for Dilution

This diagram shows the logical steps for diluting the stock solution for use in an experiment.

Caption: Dilution Protocol for Experimental Use.

References

Application Note and Protocol for the Quantification of Levophencynonate in Human Plasma using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levophencynonate is a cholinergic antagonist under investigation for various therapeutic applications. Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. This document provides a detailed protocol for a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method described herein is based on a validated procedure and is suitable for regulated bioanalysis.[1]

Principle

This method utilizes liquid chromatography to separate this compound from endogenous plasma components, followed by tandem mass spectrometry for selective and sensitive detection. A stable isotope-labeled or a structurally similar compound should be used as an internal standard (IS) to ensure accuracy and precision by correcting for variability during sample preparation and analysis.[2][3] The quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Workflow